

(R)-NX-2127 stability in DMSO and cell culture media

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Compound of Interest

Compound Name: (R)-NX-2127

Cat. No.: B10856522

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Technical Support Center: (R)-NX-2127

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)-NX-2127**.

Frequently Asked Questions (FAQs)

What is (R)-NX-2127 and what is its mechanism of action?

(R)-NX-2127 is an orally bioavailable, first-in-class dual-function small molecule degrader. It is a Proteolysis Targeting Chimera (PROTAC) that specifically targets Bruton's Tyrosine Kinase (BTK) for degradation. Additionally, it possesses immunomodulatory (IMiD-like) activity by inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual action provides both intrinsic anti-tumor effects by eliminating BTK and extrinsic anti-tumor activity through T-cell activation.[3][4]

(R)-NX-2127 functions by forming a ternary complex with BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[5][6] Similarly, it induces the interaction between CRBN and the neosubstrates IKZF1 and IKZF3, leading to their degradation.[7]

How should I prepare and store (R)-NX-2127 stock solutions?

It is recommended to prepare stock solutions of **(R)-NX-2127** in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage, aliquoted stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.^[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

What is the stability of (R)-NX-2127 in cell culture media?

Currently, there is no publicly available quantitative data on the stability of **(R)-NX-2127** in various cell culture media (e.g., RPMI-1640, DMEM) over extended periods. As with many small molecules, stability can be affected by factors such as temperature, pH, and components of the media. It is highly recommended to perform a stability assessment under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.

What are the known cellular effects of (R)-NX-2127?

(R)-NX-2127 has been shown to induce potent degradation of both wild-type and mutant BTK, including the C481S mutant which confers resistance to covalent BTK inhibitors.^{[2][8]} It effectively inhibits the proliferation of BTK-dependent cancer cell lines.^{[1][2]} Furthermore, by degrading IKZF1 and IKZF3, it can stimulate T-cell activation and increase the production of Interleukin-2 (IL-2).^{[1][3]}

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Reduced or no BTK degradation	Compound Instability: (R)-NX-2127 may have degraded in the cell culture medium.	Perform a stability check of (R)-NX-2127 in your specific cell culture medium and under your experimental conditions (see protocol below). Prepare fresh working solutions for each experiment.
Suboptimal Concentration: The concentration of (R)-NX-2127 may be too low for effective degradation.	Perform a dose-response experiment to determine the optimal concentration for BTK degradation in your cell line.	
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-BTK or PROTAC-CRBN) instead of the necessary ternary complex, which reduces degradation efficiency.[9]	Test a wider range of concentrations, including lower ones, to identify the optimal degradation window.	
Low CRBN Expression: The cell line used may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by (R)-NX-2127.	Verify the expression level of CRBN in your cell line by Western blot or other protein detection methods.	
Inconsistent results between experiments	Variability in Stock Solution: Inconsistent preparation or storage of the (R)-NX-2127 stock solution.	Ensure the stock solution is properly dissolved and stored in single-use aliquots to avoid freeze-thaw cycles.
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines.	Use cells with a consistent and low passage number for all experiments.	

Variability in Cell Density: Differences in cell seeding density can affect compound efficacy.	Ensure consistent cell seeding densities across all wells and experiments.	
Unexpected Cellular Toxicity	High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high.	Ensure the final DMSO concentration is kept at a non-toxic level, typically $\leq 0.1\%$. Run a vehicle control (DMSO alone) to assess its effect on cell viability.
Off-Target Effects: Although (R)-NX-2127 is designed to be specific, off-target effects can occur at high concentrations.	Perform dose-response experiments and use the lowest effective concentration.	

Experimental Protocols

Protocol 1: Preparation of (R)-NX-2127 Stock Solution

Materials:

- **(R)-NX-2127** powder
- Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Allow the **(R)-NX-2127** vial to equilibrate to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **(R)-NX-2127** powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.20 mg of **(R)-NX-2127** (Molecular Weight: 719.85 g/mol) in 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication may be used to aid dissolution.

- Aliquot the stock solution into single-use sterile microcentrifuge tubes.
- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Assessment of (R)-NX-2127 Stability in Cell Culture Media

Materials:

- 10 mM stock solution of **(R)-NX-2127** in DMSO
- Cell culture medium (e.g., RPMI-1640, DMEM) with and without serum (e.g., 10% FBS)
- Sterile 24-well plates
- Humidified incubator (37°C, 5% CO₂)
- Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

- Prepare a working solution of **(R)-NX-2127** at the desired final concentration (e.g., 1 µM) by diluting the 10 mM stock solution in the cell culture medium.
- Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.
- Immediately process or store the samples at -80°C for later analysis.
- Quantify the concentration of **(R)-NX-2127** in each sample using a validated analytical method such as LC-MS/MS.

- Calculate the percentage of **(R)-NX-2127** remaining at each time point relative to the 0-hour time point.

Data Presentation

Table 1: **(R)-NX-2127** Stock Solution Storage Recommendations

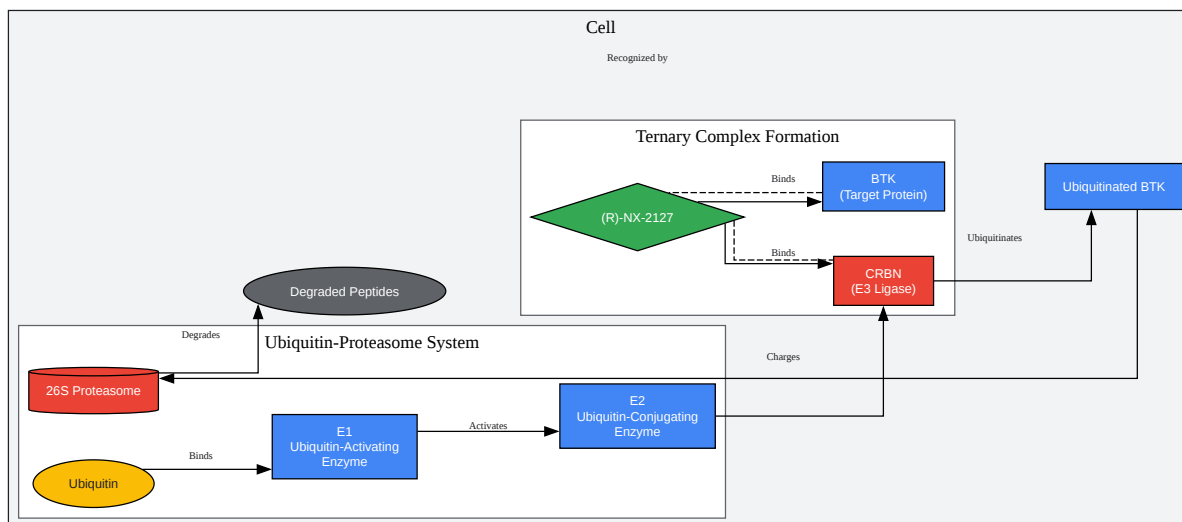
Storage Temperature	Duration of Stability
-80°C	Up to 6 months ^[1]
-20°C	Up to 1 month ^[1]

Table 2: Example Data Table for **(R)-NX-2127** Stability in Cell Culture Medium (Hypothetical)

Time (hours)	(R)-NX-2127 Remaining (%) in RPMI-1640 + 10% FBS	(R)-NX-2127 Remaining (%) in DMEM + 10% FBS
0	100	100
2	98	99
4	95	97
8	90	94
24	75	85
48	60	78

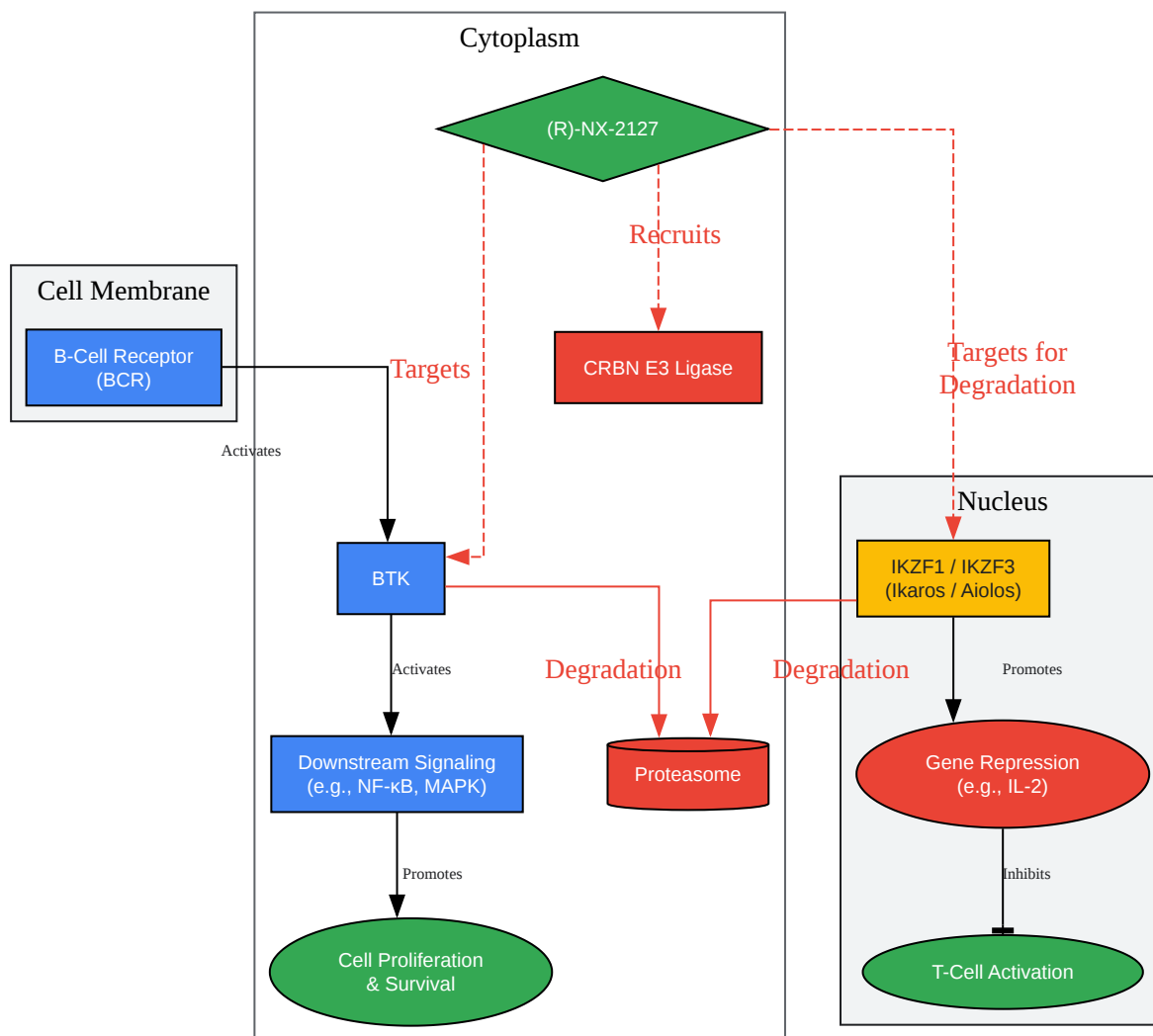
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following the protocol above.

Mandatory Visualizations



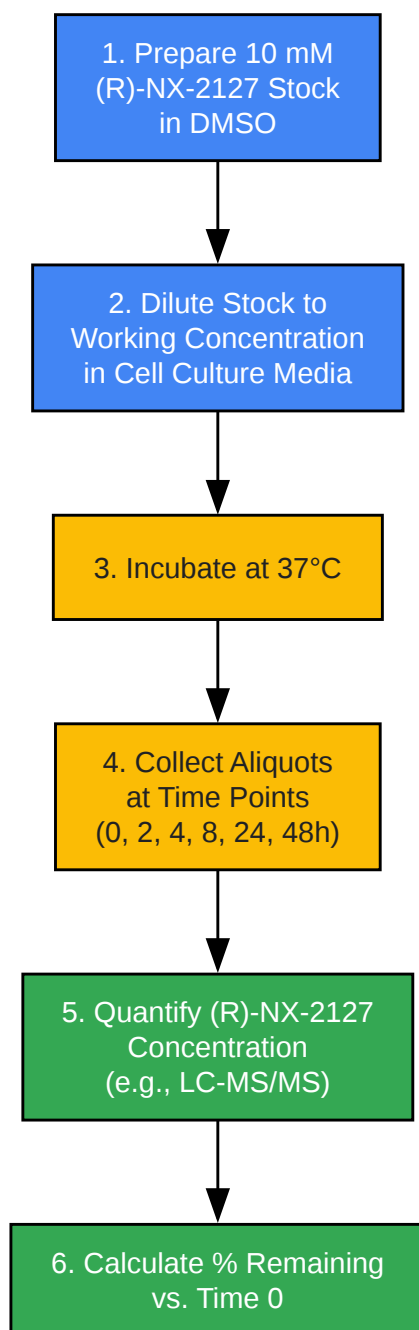
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Caption: Mechanism of Action of **(R)-NX-2127** as a PROTAC for BTK degradation.



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Caption: Dual signaling pathway of **(R)-NX-2127** targeting BTK and IKZF1/3.



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Caption: Workflow for assessing the stability of **(R)-NX-2127** in cell culture media.

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